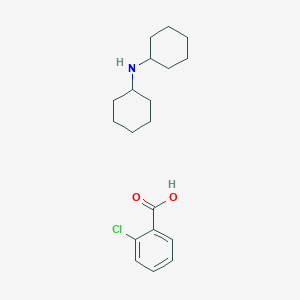
2-chlorobenzoic acid;N-cyclohexylcyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chlorobenzoic acid: and N-cyclohexylcyclohexanamine are two distinct chemical compounds. 2-Chlorobenzoic acid is an organic compound with the formula ClC₆H₄CO₂H. It is one of three isomeric chlorobenzoic acids and is known for being the strongest acid among them . N-cyclohexylcyclohexanamine, on the other hand, is a secondary amine with a cyclohexyl group attached to the nitrogen atom.
Preparation Methods
2-Chlorobenzoic Acid
-
Synthetic Routes
Oxidation of 2-chlorotoluene: This method involves the oxidation of 2-chlorotoluene using potassium permanganate as the oxidizing agent.
Hydrolysis of α,α,α-trichloro-2-toluene: This method involves the hydrolysis of α,α,α-trichloro-2-toluene to produce 2-chlorobenzoic acid.
-
Industrial Production Methods
N-cyclohexylcyclohexanamine
-
Synthetic Routes
Reductive Amination: This method involves the reaction of cyclohexanone with cyclohexylamine in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst.
-
Industrial Production Methods
- The industrial production of N-cyclohexylcyclohexanamine often involves reductive amination on a large scale using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Chlorobenzoic Acid
-
Types of Reactions
-
Common Reagents and Conditions
Potassium Permanganate: Used in the oxidation of 2-chlorotoluene to 2-chlorobenzoic acid.
Ammonia: Used in substitution reactions to replace the chlorine atom with an amino group.
-
Major Products
2-Aminobenzoic Acid: Formed from the substitution of the chlorine atom with an amino group.
Chlorobenzene: Formed from the decarboxylation of 2-chlorobenzoic acid.
N-cyclohexylcyclohexanamine
-
Types of Reactions
Reductive Amination: The primary method for synthesizing N-cyclohexylcyclohexanamine involves the reductive amination of cyclohexanone with cyclohexylamine.
-
Common Reagents and Conditions
Sodium Borohydride: A reducing agent used in the reductive amination process.
Hydrogen Gas with Catalyst: Used in the catalytic hydrogenation process for reductive amination.
-
Major Products
N-cyclohexylcyclohexanamine: The primary product formed from the reductive amination of cyclohexanone with cyclohexylamine.
Scientific Research Applications
2-Chlorobenzoic Acid
Chemistry: Used as a precursor in the synthesis of various organic compounds, including drugs, food additives, and dyes.
Biology: Studied for its degradation by microorganisms such as Pseudomonas aeruginosa.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Used as an intermediate in the production of fungicides, insecticides, and acaricides.
N-cyclohexylcyclohexanamine
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biological systems.
Industry: Used as an intermediate in the production of various industrial chemicals.
Mechanism of Action
2-Chlorobenzoic Acid
- The mechanism of action of 2-chlorobenzoic acid involves its interaction with specific molecular targets and pathways in biological systems. It can act as an inhibitor of certain enzymes and disrupt metabolic pathways .
N-cyclohexylcyclohexanamine
- The mechanism of action of N-cyclohexylcyclohexanamine involves its interaction with specific receptors and enzymes in biological systems. It can modulate the activity of these targets and influence various physiological processes.
Comparison with Similar Compounds
2-Chlorobenzoic Acid
Similar Compounds: 3-chlorobenzoic acid, 4-chlorobenzoic acid.
N-cyclohexylcyclohexanamine
Similar Compounds: Cyclohexylamine, N-methylcyclohexylamine.
Uniqueness: N-cyclohexylcyclohexanamine has unique steric and electronic properties due to the presence of two cyclohexyl groups attached to the nitrogen atom.
Properties
CAS No. |
817177-03-0 |
|---|---|
Molecular Formula |
C19H28ClNO2 |
Molecular Weight |
337.9 g/mol |
IUPAC Name |
2-chlorobenzoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C12H23N.C7H5ClO2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;8-6-4-2-1-3-5(6)7(9)10/h11-13H,1-10H2;1-4H,(H,9,10) |
InChI Key |
MITCEDXKXWWNJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.C1=CC=C(C(=C1)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzaldehyde, 4-[(4-methylphenyl)sulfinyl]-](/img/structure/B15158130.png)
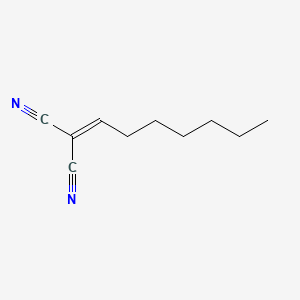
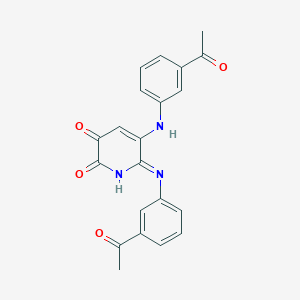
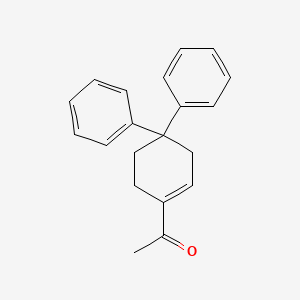

![2-[4-(tert-Butylsulfanyl)phenyl]thiophene](/img/structure/B15158156.png)
![N-[(2R)-3-Oxo-5-phenylpentan-2-yl]acetamide](/img/structure/B15158157.png)
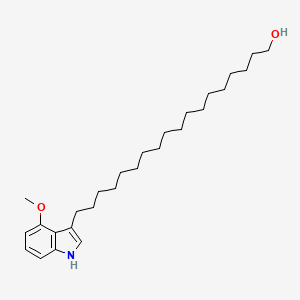
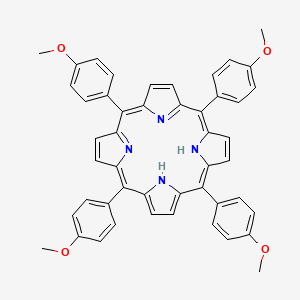
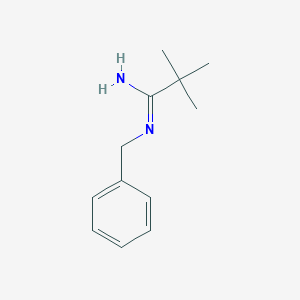
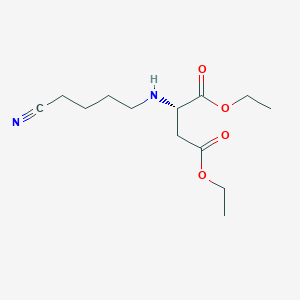
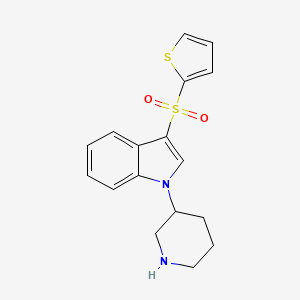
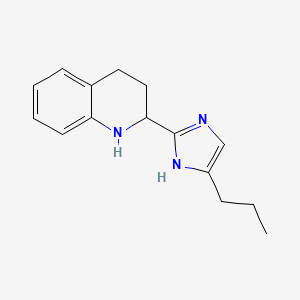
![1,3,5,6-Tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one](/img/structure/B15158207.png)
